N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide
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Overview
Description
This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular formula of the compound is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Scientific Research Applications
Catalytic Enantioselective Reactions
Research demonstrates the application of related compounds in catalytic enantioselective reactions, such as the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions are significant for producing compounds with high enantioselectivity and excellent yields, showcasing their potential in creating optically active molecules for pharmaceutical purposes (Munck et al., 2017).
Enantioselective Alkylation
Another study highlights the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines, producing chiral derivatives. This process represents a pioneering example of enantioselective addition, contributing to the development of methodologies for synthesizing chiral molecules, which are crucial for drug development and synthesis of bioactive compounds (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds with similar structural motifs, has demonstrated their effectiveness as antimicrobial and antiproliferative agents. The synthesis of these derivatives shows potential for developing new therapeutic agents, indicating the relevance of such compounds in medicinal chemistry (Abd El-Gilil, 2019).
Biomass-involved Synthesis Strategies
Studies have explored biomass-involved strategies for synthesizing N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other benzo-fused N-heterocycles. These approaches highlight the versatility and environmental benefits of using biomass-derived components in chemical synthesis, offering a greener alternative for producing complex heterocyclic compounds (Zhang et al., 2015).
Asymmetric Alkynylation
The asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, resulting in optically active derivatives, illustrates advanced synthetic techniques for introducing chirality into complex molecules. Such methodologies are crucial for the synthesis of compounds with specific optical activities, which can significantly impact their biological functions (Ren et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-24-19-9-4-5-10-21(19)28-20-12-11-16(14-18(20)22(24)25)23-29(26,27)17-8-6-7-15(2)13-17/h4-14,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMCXFXQAAXUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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